molecular formula C3H3FN2 B1295423 4-fluoro-1H-pyrazole CAS No. 35277-02-2

4-fluoro-1H-pyrazole

Cat. No. B1295423
Key on ui cas rn: 35277-02-2
M. Wt: 86.07 g/mol
InChI Key: RYXJXPHWRBWEEB-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

Sodium hydride (306 mg, 12.78 mmol, 60% oil dispersion) was suspended in tetrahydrofuran and the suspension was cooled to 0° C. A solution of 4-fluoro-1H-pyrazole (1.0 g, 11.62 mmol) and 2-bromoacetonitrile (1.39 g, 11.62 mmol) in tetrahydrofuran at 0° C. was added dropwise over a period of 40 min. The reaction mixture was stirred at room temperature for 12 h, and then a saturated aqueous solution of ammonium chloride was added. The mixture was extracted with diethyl ether, and the organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude material was purified via column chromatography (100-200 mesh silica gel, 5-10% ethyl acetate in petroleum ether) to afford 2-(4-fluoro-1H-pyrazol-1-yl)acetonitrile (1 g).
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[N:6][NH:7][CH:8]=1.Br[CH2:10][C:11]#[N:12].[Cl-].[NH4+]>O1CCCC1>[F:3][C:4]1[CH:5]=[N:6][N:7]([CH2:10][C:11]#[N:12])[CH:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
306 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=NNC1
Name
Quantity
1.39 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified via column chromatography (100-200 mesh silica gel, 5-10% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC=1C=NN(C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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